Bienvenue dans la boutique en ligne BenchChem!

S65487

BCL-2 inhibition BH3 mimetic biochemical assay

Procure S65487 for studies requiring sustained target engagement against venetoclax-resistant BCL-2 mutants G101V/D103Y. With poor affinity for BCL-XL, it is ideal for dissecting BCL-2-specific apoptotic signaling. Available as an IV prodrug for precise dosing in preclinical oncology models.

Molecular Formula C41H41ClN6O4
Molecular Weight 717.3 g/mol
Cat. No. B8199037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS65487
Molecular FormulaC41H41ClN6O4
Molecular Weight717.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C
InChIInChI=1S/C41H41ClN6O4/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3/t33-/m0/s1
InChIKeyVNNWQLOUMFCVJD-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S65487 (VOB560): A Second-Generation Intravenous BCL-2 Inhibitor with Distinct Binding Mode and Activity Against Venetoclax-Resistant Mutants


S65487 (also known as VOB560) is a second-generation, selective BCL-2 inhibitor and a phosphate prodrug of the active moiety S55746 [1]. It binds to the BH3 hydrophobic groove of BCL-2 and demonstrates a binding mode distinct from that of venetoclax (ABT-199), the first-generation oral BCL-2 inhibitor [2]. S65487 is formulated for intravenous (IV) administration and has been advanced to Phase I/II clinical evaluation in patients with relapsed or refractory acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), multiple myeloma (MM), and chronic lymphocytic leukemia (CLL) [3][4]. Notably, its Phase I monotherapy trial (NCT03755154) was terminated in March 2023 due to limited efficacy as a single agent, while combination trials with azacitidine (NCT04742101) were also discontinued for strategic business reasons [5][6].

Why S65487 Cannot Be Substituted with Generic BCL-2 Inhibitors: Differentiated Binding Mode, Mutant Activity Profile, and IV Formulation


BCL-2 inhibitors are not functionally interchangeable due to substantial differences in binding mode, selectivity profile across anti-apoptotic family members (BCL-2 vs. BCL-XL vs. MCL-1), and activity against acquired resistance mutations. S65487 distinguishes itself from venetoclax through a different binding interaction with the BCL-2 BH3 groove [1], which translates to retained activity against the clinically relevant G101V and D103Y BCL-2 mutations that emerge during venetoclax therapy and drive acquired resistance [2]. Furthermore, S65487 is an IV-administered prodrug, whereas venetoclax is an oral agent, creating distinct pharmacokinetic and clinical administration profiles that preclude simple substitution [3]. Compared to the earlier dual BCL-2/BCL-XL inhibitor navitoclax, S65487 exhibits poor affinity for BCL-XL, potentially mitigating the mechanism-based, dose-limiting thrombocytopenia associated with navitoclax . The following quantitative evidence establishes precisely where these differences are material and measurable.

S65487 Quantitative Differentiation: Head-to-Head Biochemical, Cellular, and In Vivo Evidence vs. Clinical Comparators


Biochemical BCL-2 Binding Potency: S65487 Demonstrates 1.8-Fold Lower IC50 Than Venetoclax Against Wild-Type BCL-2

In a direct head-to-head biochemical BCL-2 assay, S65487 exhibited an IC50 of 0.13 ± 0.037 nM against wild-type BCL-2, compared to venetoclax at 0.24 ± 0.070 nM [1]. This represents a 1.8-fold improvement in binding potency. The same assay reported lisaftoclax at 0.35 ± 0.12 nM and lacutoclax at 1.2 ± 0.24 nM [1].

BCL-2 inhibition BH3 mimetic biochemical assay binding affinity

Activity Against Venetoclax-Resistant G101V BCL-2 Mutant: S65487 Retains Potency with 4.7-Fold Superior IC50 vs. Venetoclax

Against the clinically observed G101V BCL-2 mutant that confers acquired resistance to venetoclax in CLL patients, S65487 demonstrated an IC50 of 5.3 ± 0.54 nM in the biochemical assay, whereas venetoclax required 25 ± 5.4 nM [1]. This represents a 4.7-fold potency advantage. Furthermore, in a matched RS4;11 cellular model engineered with the G101V knock-in mutation, S65487 showed an IC50 of 128 ± 6.9 nM compared to venetoclax at 110 ± 6.3 nM [1]. S65487's activity against both G101V and D103Y mutants is corroborated by independent preclinical resistance model studies demonstrating retained apoptosis induction [2].

BCL-2 G101V mutation venetoclax resistance acquired resistance CLL

BCL-2 Selectivity Over BCL-XL: S65487 Exhibits Poor Affinity for BCL-XL, Contrasting with Navitoclax's Sub-Nanomolar Dual Inhibition

S65487 demonstrates poor affinity for BCL-XL, MCL-1, and BFL-1, establishing a clean selectivity profile for BCL-2 [1]. This contrasts markedly with navitoclax (ABT-263), a first-generation dual BCL-2/BCL-XL inhibitor that binds to BCL-xL, BCL-2, and BCL-w with Ki values below 1 nM . The poor BCL-XL affinity of S65487 is mechanistically linked to reduced thrombocytopenia risk, a dose-limiting toxicity that constrained navitoclax's clinical development .

BCL-XL selectivity thrombocytopenia risk dual inhibitor navitoclax

In Vivo Efficacy: Single Intravenous Dose of S65487 Induces Complete Tumor Regression in RS4;11 Xenograft Model

S65487 induces complete regression in BCL-2-dependent RS4;11 tumors in vivo after a single intravenous administration [1]. Furthermore, strong and persistent tumor regression was observed in xenograft models of lymphoid malignancies in both mouse and rat at well-tolerated doses following weekly IV administration of S65487 in combination with the MCL-1-specific inhibitor S64315/MIK665 [1]. While venetoclax also demonstrates efficacy in RS4;11 models, S65487's single-dose complete regression profile establishes a distinct in vivo benchmark for this specific IV-administered second-generation inhibitor.

RS4;11 xenograft in vivo efficacy complete regression IV administration

Clinical Development Status: Monotherapy Trial Terminated for Limited Efficacy; IV Prodrug Formulation Distinguishes from Oral Venetoclax

S65487 is an IV-administered phosphate prodrug of the active moiety S55746, distinguishing it from venetoclax, which is formulated for once-daily oral administration [1]. The Phase I monotherapy trial of S65487 (NCT03755154) in relapsed/refractory AML, NHL, MM, and CLL was prematurely terminated in March 2023 'for strategic considerations due to the limited efficacy seen with this treatment in monotherapy' [2]. The Phase Ib combination trial with azacitidine (NCT04702425) was terminated by Novartis in July 2024 for business reasons [3]. In contrast, venetoclax is FDA-approved for CLL, AML, and combinations with hypomethylating agents or low-dose cytarabine [4].

clinical trial Phase I monotherapy termination IV prodrug

Differentiated Binding Mode: S65487 Engages BH3 Hydrophobic Groove via Distinct Interaction Compared to Venetoclax

S65487 has been characterized as having 'a different binding mode on BCL-2 compared to Venetoclax' while still binding to the BH3 hydrophobic groove of BCL-2 [1]. This distinct binding interaction is hypothesized to underlie S65487's retained activity against venetoclax-resistant G101V and D103Y BCL-2 mutants [1]. The exact structural details of this binding mode differentiation have not been fully disclosed in the available peer-reviewed literature, limiting the strength of this evidence dimension.

binding mode BH3 groove structure-activity relationship resistance

Optimal Research and Procurement Applications for S65487 Based on Quantitative Differentiation Evidence


Preclinical Modeling of Venetoclax-Resistant Hematologic Malignancies (G101V/D103Y Mutant Models)

S65487 is the optimal BCL-2 inhibitor selection for in vitro and in vivo studies requiring sustained target engagement against venetoclax-resistant BCL-2 mutants G101V and D103Y. The 4.7-fold biochemical IC50 advantage over venetoclax against the G101V mutant (5.3 nM vs. 25 nM) [1], combined with retained apoptosis induction in preclinical resistance models [2], positions S65487 as the tool compound of choice for investigating acquired resistance mechanisms or evaluating second-line therapeutic strategies. Procurement should prioritize S65487 when experimental designs explicitly involve venetoclax-refractory CLL or AML cell lines or when screening for compounds that circumvent the G101V/D103Y resistance barrier.

Selective BCL-2 Mechanistic Studies Requiring Minimal BCL-XL Off-Target Interference

S65487's poor affinity for BCL-XL, MCL-1, and BFL-1 [1] distinguishes it from dual inhibitors like navitoclax (Ki < 1 nM for BCL-xL) [2] and makes it the appropriate choice for experiments requiring clean dissection of BCL-2-specific apoptotic signaling. This selectivity profile is particularly relevant for studies where BCL-XL inhibition would confound interpretation due to platelet toxicity or where the experimental question demands isolation of BCL-2-dependent effects. Researchers conducting siRNA validation studies or investigating BCL-2 family protein interactions should select S65487 over navitoclax or other dual inhibitors when BCL-2 selectivity is a primary experimental requirement.

In Vivo Xenograft Efficacy Studies Requiring Intravenous Administration of a BCL-2 Inhibitor

S65487 is the only IV-administered BCL-2 inhibitor prodrug with demonstrated single-dose complete tumor regression in the RS4;11 xenograft model [1][2]. For preclinical oncology programs requiring parenteral administration of a BCL-2 inhibitor—whether due to oral bioavailability limitations in specific animal models, the need for precise dose control, or investigation of IV combination regimens—S65487 provides a validated tool with established in vivo efficacy benchmarks. The compound's prodrug formulation (S55746 active moiety) may also offer distinct pharmacokinetic properties relevant to researchers studying prodrug activation or IV BCL-2 inhibitor pharmacology [3].

Benchmark Comparator for Next-Generation BCL-2 Inhibitor Development Programs

Given its distinct binding mode [1], robust head-to-head biochemical and cellular data vs. venetoclax, lisaftoclax, and lacutoclax [2], and defined activity against venetoclax-resistant mutants, S65487 serves as an ideal benchmark comparator for medicinal chemistry and drug discovery programs developing novel BH3 mimetics. The availability of standardized IC50 values across wild-type and mutant BCL-2 biochemical assays, as well as matched cellular models, provides a well-characterized reference point against which novel compounds can be rigorously compared. Procurement for this purpose should consider the compound's terminated clinical trajectory [3][4], which positions it as a research tool and comparator rather than a clinical development candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for S65487

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.